3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic molecule with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 449.4 g/mol. The compound is characterized by the presence of multiple functional groups, including a dihydrobenzo[b][1,4]dioxin moiety and an imidazo[2,1-b][1,3]thiazine structure, which contribute to its diverse chemical properties and potential applications in medicinal chemistry.
This compound is classified under organic compounds with specific pharmacological interests due to its structural features that are often associated with biological activity. It is cataloged under the CAS number 475158-19-1 and is available for purchase from various chemical suppliers for research purposes .
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions. Although specific synthetic routes for this compound are not extensively documented, similar compounds are often synthesized using methods such as:
These methods require careful control of reaction conditions such as temperature and pH to achieve the desired product purity and yield .
The molecular structure of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide can be represented using various chemical notations:
InChI=1S/C20H21N2O3S.BrH/c23-20(15-7-8-17-18(13-15)25-11-10-24-17)14-21(16-5-2-1-3-6-16)19-22(20)9-4-12-26-19;/h1-3,5-8,13,23H,4,9-12,14H2;1H/q+1;/p-1
This notation provides a systematic way to describe the compound's structure.
The compound's structure features:
Feature | Description |
---|---|
Dihydrobenzo[b][1,4]dioxin ring | A fused bicyclic aromatic system providing stability and potential biological activity. |
Hydroxy group | Contributes to solubility and reactivity. |
Imidazo[2,1-b][1,3]thiazine core | Imparts unique pharmacological properties. |
The chemical behavior of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyltetrahydroimidazo[2,1-b][1,3]thiazinium bromide can be explored through various reactions:
These reactions highlight the compound's versatility in synthetic applications and its potential for modification to enhance desired properties.
The mechanism of action for compounds like 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyltetrahydroimidazo[2,1-b][1,3]thiazinium bromide is often linked to their interaction with biological targets such as enzymes or receptors. While specific studies on this compound may be limited:
The imidazo[2,1-b]thiazole core has been associated with various pharmacological activities including:
Such mechanisms suggest that this compound could be explored further in therapeutic contexts .
The physical and chemical properties of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-y)-3-hydroxy-tetrahydroimidazo[2,1-b][1,3]thiazinium bromide are crucial for understanding its behavior in different environments.
Property | Value |
---|---|
Molecular Weight | 449.4 g/mol |
Molecular Formula | |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
These properties indicate that while some data is lacking (like density and boiling point), the molecular weight provides insight into its potential interactions and stability under various conditions .
The applications of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-y)-3-hydroxy-tetrahydroimidazo[2,1-b][1,3]thiazinium bromide span several scientific fields:
Research into this compound's derivatives may yield valuable insights into new treatments for various health conditions due to its structural complexity and inherent reactivity .
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: